molecular formula C12H13NO4 B2947998 (E)-6-methoxy-8-(2-nitrovinyl)chroman CAS No. 301157-12-0

(E)-6-methoxy-8-(2-nitrovinyl)chroman

Cat. No.: B2947998
CAS No.: 301157-12-0
M. Wt: 235.239
InChI Key: XJEDKUDCOCOTSY-SNAWJCMRSA-N
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Description

(E)-6-methoxy-8-(2-nitrovinyl)chroman is a synthetic organic compound belonging to the chroman family. Chromans are a class of benzopyran derivatives known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. The presence of the nitrovinyl group in this compound adds to its reactivity and potential utility in chemical synthesis and biological studies.

Future Directions

Chromane derivatives, including “(E)-6-methoxy-8-(2-nitrovinyl)chroman”, are important building blocks in organic synthesis and have attracted considerable attention due to their presence in many natural products and synthetic molecules that exhibit unique biological and pharmacological activities . Future research may focus on developing novel catalytic methods for their synthesis and exploring their potential applications in various therapeutic domains .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-methoxy-8-(2-nitrovinyl)chroman typically involves the reaction of aliphatic aldehydes with (E)-2-(2-nitrovinyl)phenols. This process is catalyzed by organocatalysts, such as cinchona alkaloid derivatives and amino acids, in a domino Michael/hemiacetalization reaction. The reaction conditions include the use of solvents like toluene and the presence of co-catalysts like 2-nitrobenzoic acid to enhance enantioselectivity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions for high yield and purity, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

(E)-6-methoxy-8-(2-nitrovinyl)chroman undergoes various chemical reactions, including:

    Oxidation: The nitrovinyl group can be oxidized to form nitroalkanes or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, leading to the formation of different substituted chroman derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products

The major products formed from these reactions include nitroalkanes, amines, and various substituted chroman derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(E)-6-methoxy-8-(2-nitrovinyl)chroman has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-6-methoxy-8-(2-nitrovinyl)chroman is unique due to its specific combination of a methoxy group and a nitrovinyl group on the chroman scaffold

Properties

IUPAC Name

6-methoxy-8-[(E)-2-nitroethenyl]-3,4-dihydro-2H-chromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-16-11-7-9-3-2-6-17-12(9)10(8-11)4-5-13(14)15/h4-5,7-8H,2-3,6H2,1H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJEDKUDCOCOTSY-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)C=C[N+](=O)[O-])OCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C(=C1)/C=C/[N+](=O)[O-])OCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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